An In-depth Technical Guide to the Basic Properties of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol
An In-depth Technical Guide to the Basic Properties of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol
Foreword: The Strategic Importance of the 3-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery
To the discerning researcher, the 3-azabicyclo[3.3.1]nonane framework is more than a mere collection of atoms; it is a privileged scaffold, a testament to the elegant convergence of conformational rigidity and synthetic accessibility.[1][2] Its unique three-dimensional architecture provides a robust platform for the precise spatial orientation of pharmacophoric elements, a critical attribute in the rational design of novel therapeutics. This guide delves into the fundamental basic properties of a key derivative, 3-azabicyclo[3.3.1]nonan-7-ylmethanol, a building block of significant potential for medicinal chemists and drug development professionals. Our exploration will not be a mere recitation of facts, but a causal journey into the "why" and "how" of its chemical behavior, grounded in established experimental and theoretical principles.
I. Physicochemical and Structural Landscape
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its intrinsic properties. For 3-azabicyclo[3.3.1]nonan-7-ylmethanol, its basicity is a paramount feature, governing its behavior in physiological environments and its suitability for various chemical transformations.
Core Structure and Conformational Dynamics
The 3-azabicyclo[3.3.1]nonane core typically adopts a stable chair-chair conformation, which minimizes steric strain.[3] However, the presence of substituents can influence this equilibrium, potentially inducing a chair-boat conformation. This conformational preference is not merely an academic curiosity; it directly impacts the accessibility of the nitrogen's lone pair of electrons, and thus, its basicity. In the chair-chair conformation, the lone pair is generally in an equatorial position, rendering it sterically accessible for protonation. Any structural modification that favors a conformation where the lone pair is more shielded will invariably lead to a decrease in basicity.
Predicted Physicochemical Properties
While experimental data for 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not extensively available in the public domain, computational models provide valuable initial estimates of its key physicochemical parameters.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₇NO | |
| Molecular Weight | 155.24 g/mol | |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [4] |
| logP | 0.3668 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 |
Table 1: Computationally predicted physicochemical properties of 3-azabicyclo[3.3.1]nonan-7-ylmethanol.
The predicted TPSA and logP values suggest that this molecule possesses a favorable balance of hydrophilicity and lipophilicity, a desirable characteristic for drug candidates.
II. The Heart of the Matter: Basicity and pKa
The basicity of the tertiary amine in the 3-azabicyclo[3.3.1]nonane ring is the defining chemical characteristic of this scaffold. The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is the quantitative measure of this basicity.
Factors Influencing Basicity
The basicity of 3-azabicyclo[3.3.1]nonan-7-ylmethanol is primarily determined by:
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Inductive Effects: The electron-donating character of the alkyl framework increases the electron density on the nitrogen atom, enhancing its basicity.
-
Steric Hindrance: The rigid bicyclic structure can influence the accessibility of the nitrogen's lone pair to a proton. As previously mentioned, the chair-chair conformation generally presents a more accessible lone pair.
-
Solvation Effects: The ability of the protonated form (the conjugate acid) to be stabilized by the solvent is a crucial factor.
The introduction of the hydroxymethyl group at the C7 position is expected to have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity compared to the unsubstituted parent compound.
The Quest for an Experimental pKa: A Methodological Approach
While a definitive, experimentally determined pKa value for 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not readily found in the literature, this guide provides the robust experimental and computational frameworks necessary for its precise determination.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly accurate and widely employed method for determining the pKa of amines.[5] The underlying principle involves monitoring the change in pH of a solution of the amine as a strong acid is incrementally added.
Experimental Protocol: Potentiometric pKa Determination
Objective: To determine the pKa of 3-azabicyclo[3.3.1]nonan-7-ylmethanol in an aqueous medium.
Materials:
-
3-Azabicyclo[3.3.1]nonan-7-ylmethanol (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
10 mL microburette
-
250 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of 3-azabicyclo[3.3.1]nonan-7-ylmethanol and dissolve it in 100 mL of deionized water in a 250 mL beaker.[6]
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial pH Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the standardized 0.1 M HCl solution from the microburette in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
-
Causality in Experimental Design:
-
CO₂-free water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the amine's basicity.
-
Standardized HCl: The accuracy of the pKa determination is directly dependent on the precise concentration of the titrant.
-
Slow, incremental addition of titrant: This ensures that the solution reaches equilibrium before each pH measurement is taken, leading to a more accurate titration curve.
UV-Vis Spectrophotometry: An Alternative Approach
For compounds that possess a chromophore in proximity to the ionizable center, UV-Vis spectrophotometry can be a powerful tool for pKa determination.[7][8] This method relies on the principle that the protonated and deprotonated forms of a molecule will have different UV-Vis absorption spectra. However, for an aliphatic amine like 3-azabicyclo[3.3.1]nonan-7-ylmethanol, which lacks a strong chromophore, this method is generally not applicable unless a derivatizing agent is used to introduce a chromophore.
In the absence of experimental data, and as a valuable complementary tool, computational methods can provide a reliable estimate of pKa. Modern quantum mechanical and machine learning approaches have shown increasing accuracy in predicting the pKa of small molecules.[9] These methods typically calculate the Gibbs free energy of the protonation/deprotonation reaction in a simulated aqueous environment.
Workflow for Computational pKa Prediction:
Caption: A generalized workflow for the computational prediction of pKa.
III. Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ylmethanol
A robust and scalable synthetic route is paramount for the widespread application of any chemical building block. While a specific protocol for 3-azabicyclo[3.3.1]nonan-7-ylmethanol is not explicitly detailed in readily available literature, a logical and efficient pathway can be constructed based on established methodologies for the synthesis of related 3-azabicyclo[3.3.1]nonane derivatives.[2][10]
Proposed Synthetic Pathway
The proposed synthesis commences with the well-established double Mannich reaction to construct the bicyclic core, followed by functional group manipulations to arrive at the target primary alcohol.
Caption: A plausible synthetic route to 3-azabicyclo[3.3.1]nonan-7-ylmethanol.
Key Synthetic Transformations: A Deeper Look
-
The Double Mannich Reaction: This powerful one-pot, three-component reaction is the cornerstone for the efficient construction of the 3-azabicyclo[3.3.1]nonane skeleton.[2][11] The choice of an N-benzyl protected piperidone is strategic, as the benzyl group can be readily removed in the final step.
-
Functional Group Interconversion at C7: The transformation of the 7-keto group to the 7-hydroxymethyl group requires a multi-step sequence. A Wittig reaction to introduce the exocyclic methylene group, followed by a hydroboration-oxidation, provides a reliable method for the anti-Markovnikov addition of a hydroxyl group, leading to the desired primary alcohol.
-
Deprotection: The final step involves the hydrogenolysis of the N-benzyl group to yield the target primary amine. This is a clean and high-yielding reaction, typically carried out using hydrogen gas and a palladium on carbon catalyst.
IV. Applications in Drug Discovery and Beyond
The 3-azabicyclo[3.3.1]nonane scaffold, and by extension 3-azabicyclo[3.3.1]nonan-7-ylmethanol, is a valuable asset in the medicinal chemist's toolbox. Its rigid framework allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.
Derivatives of this scaffold have been investigated for a wide range of biological activities, including:
-
Anticancer and antimicrobial properties
-
Monoamine reuptake inhibitors for neurological disorders
-
Core structures of various alkaloids with diverse pharmacological effects [3]
The primary alcohol functionality of 3-azabicyclo[3.3.1]nonan-7-ylmethanol serves as a convenient handle for further synthetic elaboration, allowing for its incorporation into more complex molecular architectures through esterification, etherification, or conversion to other functional groups.
V. Conclusion: A Versatile Building Block with Untapped Potential
This technical guide has provided a comprehensive overview of the core basic properties of 3-azabicyclo[3.3.1]nonan-7-ylmethanol. While a definitive experimental pKa value remains to be reported in the literature, we have outlined the robust experimental and computational methodologies required for its determination. The proposed synthetic pathway offers a logical and efficient route to this valuable building block. The unique conformational constraints and inherent basicity of the 3-azabicyclo[3.3.1]nonane scaffold, coupled with the synthetic versatility of the 7-hydroxymethyl group, position 3-azabicyclo[3.3.1]nonan-7-ylmethanol as a compound of significant interest for researchers, scientists, and drug development professionals. Its full potential is yet to be unlocked, and it is our hope that this guide will serve as a catalyst for further investigation and innovation.
VI. References
-
Substituent effects on the basicity of 3,7-diazabicyclo[3.3.1]nonanes. Journal of Organic Chemistry, 2006, 71(19), 7155-7164. [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]
-
Potentiometric Titration of Amines. Scribd. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing, 2023. [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]
-
Potentiometric Titration of Long Chain Amine Oxides Using Alkyl. PDF Free Download. [Link]
-
Recent Advancements in Spectrophotometric pKa Determinations: A Review. Request PDF. [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. [Link]
-
ChemInform Abstract: Conformational and Configurational Studies on 3‐Azabicyclo[3.3.1]nonane (3‐ABN) Derivatives and Related Systems Employing Carbon‐13 NMR Spectroscopy;. R Discovery. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC. [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
-
Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. MDPI. [Link]
-
Total Amine Value of Fatty Amines, Potentiometric Method page 1. AOCS Methods Home. [Link]
-
Potentiometric Titrations. ACS Publications. [Link]
-
analysis potentiometric titration: Topics by Science.gov. Science.gov. [Link]
-
Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. Scientific & Academic Publishing. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
3-Azabicyclo[3.3.1]nonane. PubChem. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. scribd.com [scribd.com]
- 6. library.aocs.org [library.aocs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
